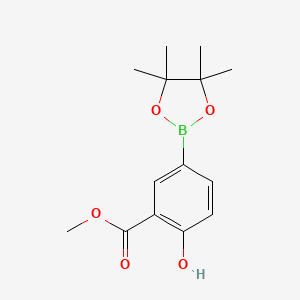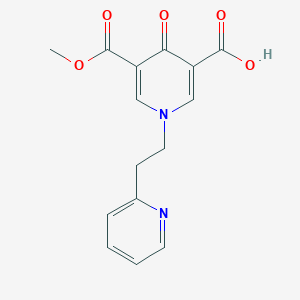
tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(2-chlorothiophen-3-yl)carbamate” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) .
Applications De Recherche Scientifique
Crystal Structure Analysis
The study by Baillargeon et al. (2017) explores isomorphous crystal structures, including derivatives of tert-butyl carbamate, highlighting the interactions through hydrogen and halogen bonds. This research aids in understanding molecular linkages and structural analysis in chemistry (Baillargeon et al., 2017).
Synthesis and Catalysis
Research by Storgaard and Ellman (2009) focuses on the rhodium-catalyzed enantioselective addition to tert-butyl carbamate derivatives, showcasing the compound's role in synthesizing chiral molecules. This process is crucial for the development of compounds with potential therapeutic applications (Storgaard & Ellman, 2009).
Structural Characterization and Molecular Interaction
Das et al. (2016) synthesized and analyzed two carbamate derivatives, revealing the importance of hydrogen bonding in forming three-dimensional architectures. Such studies contribute to material science and pharmaceutical chemistry by understanding molecular assembly (Das et al., 2016).
Synthetic Methodologies
Li et al. (2015) developed a high-yielding preparation method for a specific tert-butyl carbamate, emphasizing the advantages in simplicity, cost, yield, and industry applicability. This research is pivotal for large-scale synthesis and industrial processes (Li et al., 2015).
Deprotection Techniques
Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlights an environmentally benign method for modifying protected groups in organic synthesis, which is crucial for pharmaceutical development (Li et al., 2006).
Energy Storage Applications
Yigit and Güllü (2017) designed novel poly(3,6-dithienylcarbazole) derivatives incorporating tert-butyl carbamate for use in high-performance electrochemical energy storage. This demonstrates the compound's potential in developing new materials for energy storage applications (Yigit & Güllü, 2017).
Reactivity and Synthesis of Bioactive Molecules
Brugier, Outurquin, and Paulmier (2001) investigated the reactivity of N-(3-thienyl)carbamates, including tert-butyl derivatives, for the preparation of bioactive molecules. This research is crucial for discovering new therapeutic agents and understanding chemical reactivity (Brugier, Outurquin, & Paulmier, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-chlorothiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQYVXVFXLHMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-chlorothiophen-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



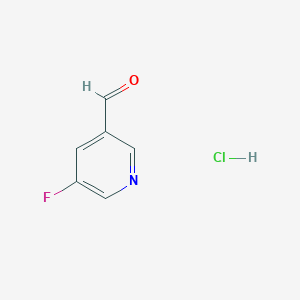
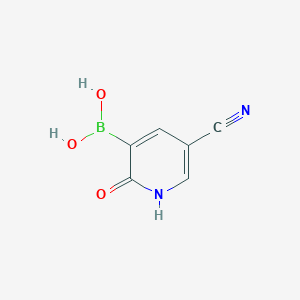

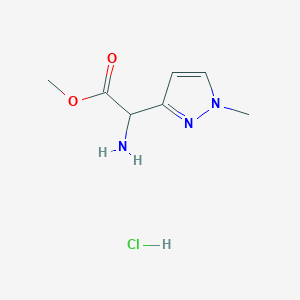
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
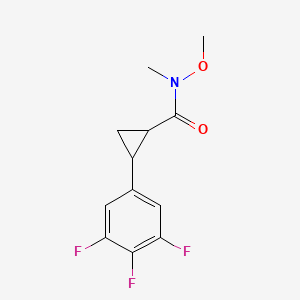


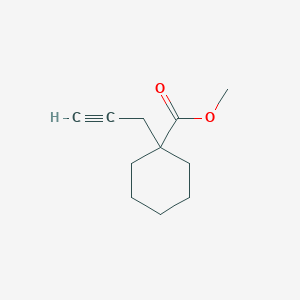
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
